N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
Overview
Description
“N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide” is a cell-permeable isoxazole compound . It has a molecular weight of 234.28 . This compound is known to selectively induce robust neuronal differentiation in various stem/progenitor cells .
Molecular Structure Analysis
The empirical formula of this compound is C11H10N2O2S . The InChI key is SYENTKHGMVKGAQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide” is a solid compound . It is soluble in ethanol (3 mg/mL) and DMSO (5 mg/mL) . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Metabolism and Toxicology Studies
Disposition and Metabolism of [14C]SB-649868 : This study explored the metabolism of SB-649868, highlighting its elimination mainly through feces and identifying key metabolites. The research underscores the importance of understanding the metabolic pathways of pharmaceutical compounds for safety and efficacy (C. Renzulli et al., 2011).
Environmental Exposure and Safety
Environmental Exposure to Pesticides : This research assessed the exposure of preschool children in South Australia to organophosphorus and pyrethroid pesticides, using direct indicators of exposure. The findings have implications for public health policies regarding the use and regulation of chemical compounds (Kateryna Babina et al., 2012).
Therapeutic Applications and Effects
Treatment of Acanthamoeba Keratitis with Polyhexamethylene Biguanide (PHMB) : This case study demonstrates the use of PHMB in treating Acanthamoeba keratitis, a severe eye infection, highlighting the compound's effectiveness and minimal toxicity compared to traditional treatments. It showcases the potential therapeutic applications of novel chemical compounds (D. Larkin et al., 1991).
properties
IUPAC Name |
N-cyclopropyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-11(12-7-3-4-7)8-6-9(15-13-8)10-2-1-5-16-10/h1-2,5-7H,3-4H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYENTKHGMVKGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NOC(=C2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880071 | |
Record name | Isoxazole 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | |
CAS RN |
832115-62-5 | |
Record name | Isoxazole 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.